Cas no 2167786-20-9 (1H-Indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-6-oxo-)

1H-Indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-6-oxo- structure
2167786-20-9 structure
Product Name:1H-Indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-6-oxo-
CAS No:2167786-20-9
MF:C8H8N2O3
MW:180.16072177887
CID:5260939
Update Time:2025-07-25

1H-Indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-6-oxo- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-6-oxo-
    • Inchi: 1S/C8H8N2O3/c11-4-1-2-5-6(3-4)9-10-7(5)8(12)13/h1-3H2,(H,9,10)(H,12,13)
    • InChI Key: DKPPOFWFKQSPIY-UHFFFAOYSA-N
    • SMILES: N1C2=C(CCC(=O)C2)C(C(O)=O)=N1

1H-Indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-6-oxo- Pricemore >>

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Additional information on 1H-Indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-6-oxo-

1H-Indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-6-oxo- (CAS No. 2167786-20-9): A Comprehensive Overview

1H-Indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-6-oxo-, identified by its CAS number CAS No. 2167786-20-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the indazole family, which is known for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its oxo-substituted tetrahydropyridine ring system, make it a valuable scaffold for the development of novel bioactive agents.

The< strong>1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-6-oxo- core structure exhibits a unique combination of electronic and steric properties that contribute to its reactivity and interaction with biological targets. The presence of a carboxylic acid group at the 3-position and an oxo group at the 6-position introduces polar functionalities that enhance solubility and binding affinity. These features have been exploited in various research endeavors to develop compounds with potential applications in treating a range of diseases.

In recent years, there has been a surge in interest regarding indazole derivatives due to their demonstrated efficacy in preclinical studies. Specifically, compounds incorporating the< strong>1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-6-oxo- moiety have shown promise in inhibiting key enzymes and pathways involved in inflammation, cancer progression, and neurodegenerative disorders. For instance, studies have highlighted the potential of this scaffold in developing inhibitors targeting cyclooxygenase (COX) enzymes, which are pivotal in mediating pain and inflammation.

The< strong>CAS No. 2167786-20-9 designation ensures unambiguous identification and traceability of this compound in scientific literature and industrial applications. Researchers often rely on such standardized identifiers to ensure consistency and accuracy in their experimental protocols and data reporting. The< strong>1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-6-oxo- structure's molecular framework has been systematically modified to optimize pharmacokinetic properties and target specificity. This approach involves strategic functionalization at various positions within the indazole ring system to enhance binding affinity and reduce off-target effects.

One of the most compelling aspects of< strong>1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-6-oxo- is its versatility as a synthetic intermediate. The carboxylic acid group can be readily transformed into various derivatives such as esters or amides through standard coupling reactions. These modifications not only enhance solubility but also allow for further derivatization to tailor pharmacological properties. Additionally, the oxo group provides a site for hydrogen bonding interactions with biological targets, which is crucial for achieving high affinity binding.

The< strong>CAS No. 2167786-20-9-labeled compound has been extensively studied in vitro using a variety of biochemical assays. These studies have revealed its potential as an inhibitor of enzymes such as matrix metalloproteinases (MMPs), which are implicated in tissue degradation and cancer metastasis. Furthermore, preliminary in vivo studies suggest that< strong>1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-6-oxo- exhibits promising anti-inflammatory and analgesic effects without significant toxicity at therapeutic doses.

The synthesis of< strong>1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-6-oxo- involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include cyclization reactions to form the indazole core followed by functional group interconversions to introduce the carboxylic acid and oxo groups at appropriate positions. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes for this compound.

In conclusion,< strong>1H-indazole-3-carboxylic acid, specifically the< strong>tetrahydro derivative with an oxo group at position 6, represented by< strong>CAS No. 2167786, represents a significant advancement in pharmaceutical research. Its unique structural features make it a versatile scaffold for developing novel therapeutic agents with applications spanning multiple disease areas. Continued investigation into this compound promises to yield further insights into its pharmacological potential and may lead to the discovery of new treatments for challenging medical conditions.

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